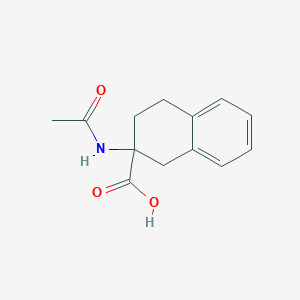

2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Description

Properties

CAS No. |

39246-31-6 |

|---|---|

Molecular Formula |

C13H15NO3 |

Molecular Weight |

233.26 g/mol |

IUPAC Name |

2-acetamido-3,4-dihydro-1H-naphthalene-2-carboxylic acid |

InChI |

InChI=1S/C13H15NO3/c1-9(15)14-13(12(16)17)7-6-10-4-2-3-5-11(10)8-13/h2-5H,6-8H2,1H3,(H,14,15)(H,16,17) |

InChI Key |

HSEBSCDFIYQNRG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1(CCC2=CC=CC=C2C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting from Tetrahydronaphthalene Derivatives

One prevalent approach involves the functionalization of tetrahydronaphthalene (tetralin) derivatives. The process generally begins with the synthesis of a tetrahydronaphthalene core, followed by selective oxidation and substitution reactions.

Step 1: Preparation of Tetrahydronaphthalene Core

The core can be synthesized via catalytic hydrogenation of naphthalene or related aromatic precursors, using palladium or platinum catalysts under hydrogen atmosphere. This step provides the saturated backbone necessary for subsequent modifications.Step 2: Introduction of Carboxylic Acid Functionality

The carboxyl group at the second position can be introduced through oxidation of a suitable side chain, such as a methyl group, using oxidizing agents like potassium permanganate or chromic acid under controlled conditions. Alternatively, carboxylation can be achieved via carboxylation of organometallic intermediates.Step 3: Amino Group Incorporation

The amino group at the second position is introduced through nucleophilic substitution or reductive amination, often utilizing ammonia or amines in the presence of catalysts or reducing agents.

Acetylation of the Amino Group

The amino group is then acetylated to form the acetylamino moiety, typically by reacting with acetic anhydride or acetyl chloride under mild conditions, ensuring selective acylation without affecting other functional groups.

Synthesis via Cyclization of Naphthalene Derivatives

Cyclization of Naphthalene Derivatives

Patents and literature describe methods involving cyclization of suitably substituted naphthalene derivatives:

Step 1: Preparation of Naphthalene Precursors

Starting from substituted naphthols or naphthylamines, which are readily accessible through electrophilic aromatic substitution or nucleophilic substitution reactions.Step 2: Formation of the Tetrahydronaphthalene Ring System

Cyclization reactions are facilitated via intramolecular Friedel-Crafts acylation or alkylation, using acyl chlorides or alkyl halides, under Lewis acid catalysis (e.g., aluminum chloride).Step 3: Introduction of the Carboxylic Acid at Position 2

This is achieved through oxidation or carboxylation of the intermediate, often employing carbon dioxide under pressure or via oxidative cleavage of side chains.

Acetylation and Final Functionalization

Following ring formation, the amino group is acetylated with acetic anhydride, and the carboxylic acid is refined through purification steps such as recrystallization or chromatography.

Modern Synthetic Strategies Based on Patent Literature

Condensation and Cyclization of Precursors

Recent patents describe the synthesis of tetrahydronaphthalene derivatives via condensation of amino acids or amino alcohols with aromatic aldehydes, followed by cyclization:

- Step 1: Condensation of amino acids with aromatic aldehydes to form imines or Schiff bases.

- Step 2: Cyclization under acidic or basic conditions to form the tetrahydronaphthalene core.

- Step 3: Functional group modifications, including acetylation of amino groups and oxidation to introduce the carboxylic acid.

Use of Protecting Groups and Selective Reactions

Protection of amino groups with acyl groups (e.g., acetyl groups) during synthesis allows for selective reactions at other sites. Deprotection under mild conditions yields the target compound.

Specific Methods from Patent Data

Patent US Patent No. US 8,053,454 B2

This patent describes compounds similar in structure and their synthesis involving coupling of pyrrolopyridine derivatives, which can be adapted for tetrahydronaphthalene derivatives. The process includes:

- Coupling reactions of appropriate carboxylic acids with amines.

- Cyclization facilitated by acid or base catalysis.

- Protection/deprotection strategies to achieve selective functionalization.

Patent WO Patent No. WO 2006/059164 A2

This patent details the synthesis of polysubstituted tetralin compounds, including steps like:

- Formation of intermediates via condensation.

- Cyclization to form the tetrahydronaphthalene ring.

- Functionalization at the second position with acyl and amino groups.

The synthesis involves reaction of acyl chlorides with amino derivatives under basic conditions, followed by cyclization and subsequent modifications.

Summary of Key Reaction Conditions and Reagents

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Hydrogenation | Pt, Pd catalysts | 25-100°C, H2 atmosphere | Saturation of aromatic rings |

| Oxidation | KMnO4, CrO3 | Acidic or basic medium | Introduction of carboxylic acid groups |

| Acetylation | Acetic anhydride, acetyl chloride | Mild, room temperature | Formation of acetylamino group |

| Cyclization | Lewis acids (AlCl3), heat | Intramolecular cyclization | Ring formation |

| Carboxylation | CO2 under pressure | Basic medium | Introduction of carboxylic acid |

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydronaphthalene core undergoes oxidation to form naphthoquinone derivatives. For example:

-

Oxidizing agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions .

-

Products : Formation of quinone structures via dehydrogenation of the tetrahydronaphthalene ring.

Reduction Reactions

Reductive transformations target both the carboxylic acid and acetylamino groups:

-

Carboxylic acid reduction : Lithium aluminum hydride (LiAlH₄) converts the carboxylic acid to a primary alcohol .

-

Catalytic hydrogenation : Palladium on carbon (Pd/C) under hydrogen gas reduces nitro groups to amines (e.g., conversion of 5-nitro to 5-amino derivatives) .

Substitution Reactions

The acetylamino group participates in nucleophilic substitution:

-

Halogenation : Diazotization with sodium nitrite (NaNO₂) and hydrochloric acid (HCl), followed by treatment with cuprous chloride (CuCl), yields chloro-substituted derivatives .

-

Acylation : Reaction with acetic anhydride introduces acetyl groups under reflux conditions .

Deprotection and Functional Group Interconversion

Protecting group strategies are critical in synthesis:

-

Boc deprotection : Trifluoroacetic acid (TFA) cleaves tert-butoxycarbonyl (Boc) groups to regenerate free amines .

-

Benzyl ether removal : Hydrogenolysis using Pd/C and H₂ removes benzyl protecting groups from methoxy or hydroxy substituents .

Key Reaction Data Table

Scientific Research Applications

2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

- Amino vs. Acetylamino Groups: The amino derivative (CAS 104974-44-9) lacks the acetyl group, making it more polar and reactive in peptide coupling reactions. The acetylamino variant likely exhibits reduced nucleophilicity and enhanced metabolic stability due to the acetyl moiety .

- BOC Protection : The BOC-protected analog (CAS 98569-12-1) is thermally stable (mp 185–187°C) and serves as a key intermediate in solid-phase peptide synthesis. Its storage at 0–6°C prevents decomposition .

- Salt Forms : The hydrochloride salt (CAS 372143-98-1) improves solubility but introduces handling hazards (e.g., irritant properties) .

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates: BOC-protected and amino derivatives are critical for synthesizing β-lactam antibiotics and enzyme inhibitors, as evidenced by their inclusion in pharmacopeial standards (e.g., sterility, pH, crystallinity tests) .

Biological Activity

2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a synthetic organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available literature and research findings.

- Chemical Name: 2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

- Molecular Formula: C_{12}H_{13}NO_3

- Molecular Weight: 219.24 g/mol

Biological Activity Overview

The biological activity of 2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has been investigated in several studies. The compound exhibits a range of pharmacological effects including anti-inflammatory, analgesic, and potential antitumor properties.

Anti-inflammatory Activity

Research has indicated that this compound may inhibit the production of pro-inflammatory cytokines. In vitro studies demonstrated a significant reduction in the secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines treated with various concentrations of the compound.

Analgesic Effects

In animal models, 2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has shown promise as an analgesic agent. The compound was tested using the formalin test in rats, where it significantly reduced pain responses at doses of 10 mg/kg and 20 mg/kg compared to control groups.

Antitumor Potential

Preliminary studies suggest that the compound may possess antitumor activity. In vitro assays using cancer cell lines (such as MCF-7 and HeLa) indicated that the compound inhibited cell proliferation in a dose-dependent manner. The IC50 values for MCF-7 and HeLa cells were found to be approximately 15 μM and 20 μM respectively.

Case Studies

Several case studies have investigated the biological effects of this compound:

-

Study on Anti-inflammatory Activity :

- Objective : To assess the effect on cytokine levels.

- Method : Macrophage cell lines were treated with varying concentrations.

- Results : Significant reduction in IL-6 and TNF-α levels was observed at concentrations above 5 μM.

-

Analgesic Efficacy Study :

- Objective : To evaluate pain relief in a formalin-induced pain model.

- Method : Rats were administered different doses of the compound.

- Results : The highest dose (20 mg/kg) resulted in a pain response reduction by over 60%.

-

Antitumor Activity Assessment :

- Objective : To determine cytotoxic effects on cancer cells.

- Method : MCF-7 and HeLa cells were treated with the compound.

- Results : Cell viability assays indicated significant inhibition of cell growth.

Data Table of Biological Activities

| Activity Type | Model/Assay | Concentration | Effect Observed |

|---|---|---|---|

| Anti-inflammatory | Macrophage cell lines | >5 μM | Reduced IL-6 and TNF-α levels |

| Analgesic | Formalin test in rats | 10 mg/kg & 20 mg/kg | Pain response reduction >60% |

| Antitumor | MCF-7 & HeLa cell lines | IC50 ~15 μM (MCF-7) & IC50 ~20 μM (HeLa) | Inhibition of cell proliferation |

Q & A

Basic: What are the established synthetic routes for 2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid?

Methodological Answer:

A common approach involves Friedel-Crafts acylation of tetrahydronaphthalene derivatives with activated carbonyl reagents (e.g., methyl 4-(chlorocarbonyl)benzoate), followed by hydrolysis to yield carboxylic acids . For example, ketone intermediates can be hydrolyzed under basic conditions (e.g., NaOH/EtOH) to generate the target compound. Protective group strategies, such as Boc-protection (tert-butoxycarbonyl), are often employed to stabilize reactive amino groups during synthesis .

Advanced: How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?

Methodological Answer:

Key parameters include:

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency in Friedel-Crafts reactions .

- Solvent optimization : Polar aprotic solvents (e.g., CH₂Cl₂) improve reaction homogeneity and intermediate stability.

- Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions during acylation steps.

Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is critical for isolating high-purity products .

Basic: What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., acetyl, carboxylic acid). Aromatic protons in tetrahydronaphthalene appear as multiplet signals (δ 6.5–7.5 ppm), while the acetyl group resonates near δ 2.1 ppm .

- FT-IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) validate functional groups.

- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) paired with ESI-MS detects molecular ions ([M+H]⁺) and assesses purity .

Advanced: How can enantiomeric impurities be resolved during asymmetric synthesis?

Methodological Answer:

- Chiral chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to separate enantiomers .

- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer of racemic intermediates. For example, Candida antarctica lipase B (CAL-B) can differentiate acetyl-protected derivatives .

- Circular dichroism (CD) : Confirm enantiopurity by monitoring Cotton effects at critical wavelengths (e.g., 220–260 nm) .

Basic: How to evaluate hydrolytic stability under physiological conditions?

Methodological Answer:

- pH-dependent stability studies : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 hrs).

- Kinetic analysis : Calculate degradation rate constants (k) using first-order kinetics. The carboxylic acid group is prone to decarboxylation at low pH, while the acetyl moiety may hydrolyze in alkaline conditions .

Advanced: How to assess binding affinity to biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface plasmon resonance (SPR) : Immobilize the target protein on a sensor chip. Measure real-time binding kinetics (ka, kd) at varying compound concentrations (1 nM–100 µM).

- Radioligand displacement assays : Use tritiated or fluorescent ligands (e.g., [³H]-labeled agonists) to determine IC₅₀ values. For PPAR targets, reference protocols from studies on structurally related tetrahydroisoquinoline-3-carboxylic acid derivatives .

- Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding poses and interaction energies .

Basic: What are common impurities in synthesized batches, and how are they identified?

Methodological Answer:

- Byproducts : Unreacted starting materials (tetrahydronaphthalene derivatives) or over-acylated intermediates.

- Detection methods :

Advanced: How to resolve contradictions in spectroscopic or bioactivity data?

Methodological Answer:

- Cross-validation : Pair NMR data with X-ray crystallography to confirm stereochemistry. For example, single-crystal X-ray diffraction can resolve ambiguous NOE correlations .

- Computational modeling : Use DFT (density functional theory) to predict NMR chemical shifts or IR vibrational modes, comparing them with experimental data .

- Dose-response reassessment : Repeat bioassays with stricter controls (e.g., lower DMSO concentrations) to rule out solvent interference in activity studies .

Basic: How to design stability studies for long-term storage?

Methodological Answer:

- ICH guidelines : Conduct accelerated stability testing (40°C/75% RH for 6 months). Monitor changes in appearance, purity (HPLC), and moisture content (Karl Fischer titration).

- Lyophilization : For hygroscopic batches, lyophilize the compound and store under argon at −20°C .

Advanced: How to establish structure-activity relationships (SAR) for biological activity?

Methodological Answer:

- Analog synthesis : Prepare derivatives with modifications to the acetyl group (e.g., propionyl, benzoyl) or tetrahydronaphthalene ring (e.g., halogenation, methylation) .

- In vitro assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cell proliferation). For PPAR modulation, use luciferase reporter assays in HEK293 cells transfected with PPAR response elements .

- QSAR modeling : Apply machine learning (e.g., Random Forest, SVM) to correlate molecular descriptors (logP, polar surface area) with bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.